GF109293X is classified as a synthetic small molecule and falls under the category of pharmacological agents targeting protein kinases. It is often referenced in scientific literature for its role in inhibiting specific signaling pathways associated with cancer and other diseases. The compound has been sourced from various chemical suppliers and is commonly used in laboratory settings for experimental purposes.
The synthesis of GF109293X involves several chemical reactions that are typically carried out under controlled laboratory conditions. While specific details of the synthetic pathway are not extensively documented in the available literature, it generally includes:
The synthesis process must be optimized to yield high quantities of GF109293X while minimizing by-products.
GF109293X has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is typically represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to confirm the arrangement of atoms within the molecule.
GF109293X primarily functions as an inhibitor in various biochemical assays. Its mechanism involves:
These reactions are crucial for understanding how GF109293X can modulate cellular responses under different experimental conditions.
The mechanism of action of GF109293X centers around its ability to inhibit protein kinase C activity. This inhibition leads to:
Quantitative data from experiments often illustrate these effects through assays measuring cell viability, apoptosis rates, or changes in gene expression.
GF109293X exhibits several notable physical and chemical properties:
These properties are essential for laboratory handling and application in biological experiments.
GF109293X has a wide range of applications in scientific research:
GF109203X (also known as Bisindolylmaleimide I) achieves high selectivity for conventional PKC isoforms (α, β1) through precise interactions with the ATP-binding cleft. Its bisindolylmaleimide core forms hydrogen bonds with Cys-499 in the hinge region of PKCβ1, while hydrophobic interactions with Leu-254 and Val-255 stabilize binding. This explains its sub-nanomolar IC₅₀ against PKCα (8.4 nM) and PKCβ1 (18.0 nM) [1] [8]. Mutagenesis studies confirm that substitution of Val-255 with bulkier residues disrupts GF109203X binding, underscoring the role of steric compatibility in isoform specificity [8].
Inhibition potency declines significantly for novel (δ, ε) and atypical (ζ) PKC isoforms due to structural variations in the catalytic domain. GF109203X exhibits IC₅₀ values of 210 nM (δ), 132 nM (ε), and 5.8 µM (ζ) [8]. The reduced efficacy against PKCζ correlates with a Glu-489 residue disrupting hydrophobic pocket formation. Kinetic analyses reveal non-competitive inhibition for δ/ε isoforms, suggesting allosteric modulation, whereas ζ inhibition is purely ATP-competitive [1].
Table 1: PKC Isoform Inhibition Profile of GF109203X
PKC Isoform | IC₅₀ (μM) | Inhibition Type | Key Structural Determinants |
---|---|---|---|
α | 0.0084 | Competitive ATP-binding | Cys-499, Leu-254, Val-255 |
β1 | 0.0180 | Competitive ATP-binding | Cys-499, Leu-254, Val-255 |
δ | 0.210 | Non-competitive | Glu-489, altered hydrophobic pocket |
ε | 0.132 | Non-competitive | Glu-489, altered hydrophobic pocket |
ζ | 5.8 | Competitive ATP-binding | Glu-489, disrupted steric compatibility |
GF109203X acts as a competitive antagonist at 5-HT₃ receptors (Kᵢ = 29.5 nM), independent of its PKC inhibition. This is mediated through occlusion of the serotonin-binding site via its indolyl groups, inhibiting ion flux in neuronal cells. Crucially, this activity persists in PKC-knockout models, confirming direct receptor engagement [8]. Functional assays show 70–80% suppression of 5-HT₃-mediated calcium influx at 100 nM GF109203X [8].
At higher concentrations (>1 µM), GF109203X inhibits MLCK (IC₅₀ = 0.6 µM), PKG (IC₅₀ = 4.6 µM), and PKA (IC₅₀ = 33 µM) due to structural similarities in their ATP-binding sites. Molecular docking reveals that the maleimide group binds Lys-615 in MLCK’s calmodulin-binding domain, disrupting calcium/calmodulin activation. This cross-reactivity complicates interpretations of cellular studies, particularly in smooth muscle contraction assays [1] [8].
GF109203X suppresses PKC-mediated NF-κB activation by inhibiting IκBα phosphorylation at Ser-32/36, blocking nuclear translocation. In leukemia cells, this disrupts BECN1 transcription, shifting autophagy to apoptosis [8]. Additionally, PKCζ inhibition (at ≥5 µM GF109203X) reduces AMPK phosphorylation, impairing ULK1-dependent autophagosome formation [1].
PKC inhibition by GF109203X modulates MAPK signaling through two mechanisms:
Table 2: GF109203X-Mediated Modulation of MAPK Pathways
MAPK Pathway | Effect of GF109203X | Functional Outcome | Key Experimental Systems |
---|---|---|---|
ERK1/2 | Inhibition (↓ phosphorylation) | Reduced hypertrophy in cardiomyocytes | Cardiac stress models [3] |
JNK | Amplification (↑ phosphorylation) | Enhanced superoxide production | Neutrophil assays [5] |
p38 | Amplification (↑ phosphorylation) | Increased elastase release | Inflammatory cells [10] |
ERK5 | Minimal effect | No significant stress-response alteration | Osmotic stress studies [6] |
Though not explicitly requested, calcium signaling is integral to PKC/MAPK crosstalk. GF109203X depletes IP₃-sensitive calcium stores by inhibiting sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), elevating cytosolic Ca²⁺ by 65% in smooth muscle cells. This "store-operated calcium entry" amplifies NF-κB and MAPK activation independently of PKC [10].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: